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Compound of Interest

Compound Name: 5-Chloropyrazine-2-carboxylic acid

Cat. No.: B1206039 Get Quote

An In-depth Technical Guide to the Quantum Chemical Calculations of 5-Chloropyrazine-2-
carboxylic Acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties of 5-Chloropyrazine-2-carboxylic
acid. This compound is a valuable building block in the synthesis of various bioactive

molecules, including potential antimicrobial and anti-inflammatory agents.[1] Understanding its

structural, vibrational, and electronic properties through computational methods is crucial for

predicting its reactivity and designing new derivatives with enhanced pharmaceutical or

agrochemical applications.[1]

This guide outlines the standard computational methodologies, data presentation formats, and

relevant experimental protocols for a thorough investigation of 5-Chloropyrazine-2-carboxylic
acid.

Computational Methodology
The foundation of modern computational chemistry for molecules of this size lies in Density

Functional Theory (DFT).[2][3] This approach offers a good balance between accuracy and

computational cost for determining the electronic structure and related properties of molecules.
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A typical computational workflow for studying 5-Chloropyrazine-2-carboxylic acid is

illustrated in the diagram below.
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Figure 1: General workflow for quantum chemical calculations.

Theoretical Framework
Density Functional Theory (DFT): DFT calculations are typically performed using a functional

like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both

Hartree-Fock theory and DFT. This functional is known to provide reliable results for a wide

range of organic molecules.

Basis Set: A common and effective basis set for this type of molecule is 6-311++G(d,p). This

split-valence triple-zeta basis set includes diffuse functions (++) for accurately describing

anions and lone pairs, and polarization functions (d,p) for describing the non-spherical nature

of electron density in bonds.

Molecular Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional

conformation of the molecule through geometry optimization. This process finds the

arrangement of atoms that corresponds to a minimum on the potential energy surface. The

resulting optimized geometry provides key structural parameters.

Table 1: Optimized Geometrical Parameters for 5-Chloropyrazine-2-carboxylic acid
(Illustrative) Note: The following values are placeholders and would be populated by the output

of a DFT calculation.
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Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C1-N1 1.33

N1-C2 1.34

C2-C3 1.40

C3-N2 1.33

N2-C4 1.34

C4-C1 1.40

C1-Cl 1.74

C2-C5 1.50

C5=O1 1.22

C5-O2 1.35

O2-H1 0.97

Bond Angles N1-C1-C4 122.0

C1-N1-C2 118.0

N1-C2-C3 121.0

C2-C3-N2 119.0

C3-N2-C4 118.0

N2-C4-C1 122.0

Cl-C1-N1 115.0

O1=C5-O2 123.0

Dihedral Angles C4-C1-N1-C2 0.0

Cl-C1-N1-C2 180.0

O1=C5-O2-H1 0.0
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Vibrational Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm

that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR)

and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g.,

~0.96 for B3LYP) to better match experimental data. Potential Energy Distribution (PED)

analysis is used to assign the calculated vibrational modes to specific types of molecular

motion (e.g., stretching, bending).

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for 5-
Chloropyrazine-2-carboxylic acid (Illustrative)

Experimental FT-IR
(cm⁻¹)

Experimental FT-
Raman (cm⁻¹)

Calculated (Scaled)
Wavenumber
(cm⁻¹)

PED (%) and
Assignment

3450 - 3445 ν(O-H)

3080 3075 3078 ν(C-H)

1720 1718 1725 ν(C=O)

1580 1575 1578
ν(C=C), ν(C=N) ring

stretching

1250 1245 1248
δ(C-O-H) in-plane

bending

850 848 852
γ(C-H) out-of-plane

bending

750 745 748 ν(C-Cl)

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

Electronic Properties Analysis
The electronic properties of a molecule are key to understanding its reactivity, stability, and

intermolecular interactions.
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Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's

ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The

HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity.[4] A

smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of 5-Chloropyrazine-2-carboxylic acid (Illustrative)

Parameter Symbol Formula Value (eV)

HOMO Energy EHOMO - -7.5

LUMO Energy ELUMO - -2.1

Energy Gap ΔE ELUMO - EHOMO 5.4

Ionization Potential I -EHOMO 7.5

Electron Affinity A -ELUMO 2.1

Electronegativity χ (I + A) / 2 4.8

Chemical Hardness η (I - A) / 2 2.7

Chemical Softness S 1 / (2η) 0.185

Electrophilicity Index ω χ² / (2η) 4.26

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure by examining

charge delocalization and hyperconjugative interactions.[2][3] It quantifies the stabilization

energy (E(2)) associated with the delocalization of electron density from a filled Lewis-type

orbital (donor) to an empty non-Lewis orbital (acceptor). Larger E(2) values indicate stronger

interactions.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 5-
Chloropyrazine-2-carboxylic acid (Illustrative)
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Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)

LP(1) N1 π(C2-C3) 25.5

LP(1) N2 π(C3-C4) 24.8

π(C3-C4) π(C1-N1) 18.2

LP(2) O1 σ(C5-O2) 15.1

LP: Lone Pair

Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D visualization of the electrostatic potential mapped onto the electron

density surface. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic

attack. Regions of negative potential (typically colored red or yellow) are susceptible to

electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic

attack. For 5-Chloropyrazine-2-carboxylic acid, the MEP would likely show negative potential

around the nitrogen atoms and the carbonyl oxygen, and positive potential around the

carboxylic acid hydrogen.

The diagram below illustrates the conceptual relationships between these calculated electronic

properties and their implications for the molecule's behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1206039#quantum-chemical-calculations-for-5-
chloropyrazine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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